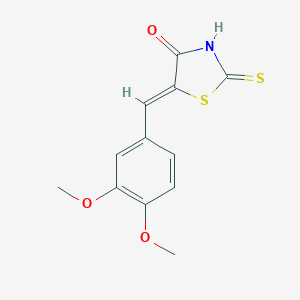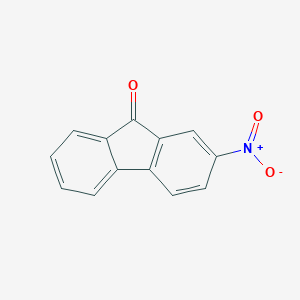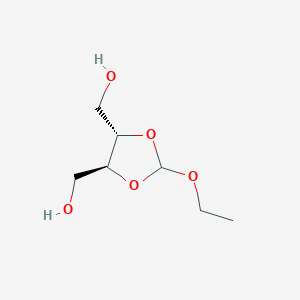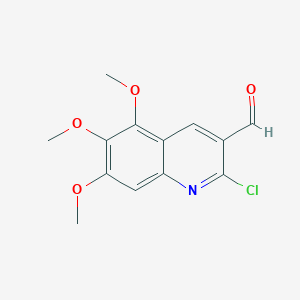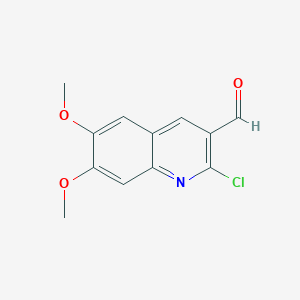![molecular formula C26H25N3O5S B187348 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide CAS No. 6389-09-9](/img/structure/B187348.png)
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. DMXB-A belongs to a class of compounds known as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7nAChR).
作用机制
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide acts as a PAM of the α7nAChR. The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes such as learning and memory, attention, and inflammation. PAMs of the α7nAChR enhance the activity of the receptor by increasing the sensitivity to its endogenous ligand, acetylcholine. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the activity of the α7nAChR in a dose-dependent manner.
Biochemical and Physiological Effects:
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase neurotrophic factor expression, which is important for neuronal survival and plasticity.
实验室实验的优点和局限性
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has a high affinity for the α7nAChR and is selective for this receptor subtype. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to have a long half-life in vivo, which allows for sustained effects. However, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has some limitations for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have some off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for research on N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide. One area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in treating other neurological disorders such as depression and anxiety. Another area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to better understand the mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide and its effects on neuronal function and plasticity.
合成方法
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process starting with 5,7-dimethyl-2-aminobenzoxazole. The compound is then reacted with 4-bromobenzoyl chloride to form 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)benzoyl chloride. This intermediate is then reacted with thiourea to form the carbamothioyl derivative. Finally, the product is reacted with 3,4,5-trimethoxybenzoyl chloride to form N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide.
科学研究应用
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
属性
CAS 编号 |
6389-09-9 |
|---|---|
产品名称 |
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide |
分子式 |
C26H25N3O5S |
分子量 |
491.6 g/mol |
IUPAC 名称 |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25N3O5S/c1-14-10-15(2)22-19(11-14)28-25(34-22)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-20(31-3)23(33-5)21(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35) |
InChI 键 |
JHIZTTJXAIZSBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
规范 SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
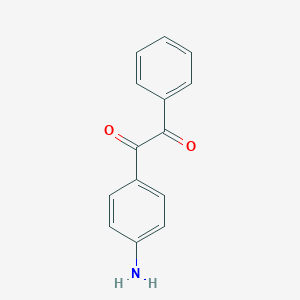

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)


